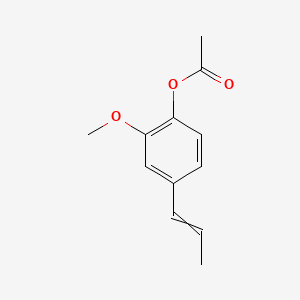
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene
Vue d'ensemble
Description
Méthodes De Préparation
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene can be synthesized through the esterification of isoeugenol with acetic anhydride. The reaction typically involves heating isoeugenol with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
Analyse Des Réactions Chimiques
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to isoeugenol or other reduced forms.
Applications De Recherche Scientifique
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-acetoxy-2-methoxy-4-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and interaction with cellular receptors. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene is similar to other compounds such as isoeugenol, eugenol, and methyl eugenol. it is unique in its acetoxy group, which imparts different chemical and physical properties compared to its analogs. For instance:
Isoeugenol: Lacks the acetoxy group and has a different aroma profile.
Eugenol: Contains a hydroxyl group instead of the acetoxy group, leading to different reactivity and applications.
Methyl eugenol: Has a methoxy group instead of the acetoxy group, resulting in distinct chemical behavior.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(2-methoxy-4-prop-1-enylphenyl) acetate |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3 |
Clé InChI |
IUSBVFZKQJGVEP-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC(=C(C=C1)OC(=O)C)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













